
1-(4-Bromo-3-methylphenyl)cyclobutanol
Descripción general
Descripción
“1-(4-Bromo-3-methylphenyl)cyclobutanol” is an organic compound with the CAS Number: 1448610-48-7 and a molecular weight of 241.13 . It is a solid at room temperature .
Its IUPAC name is 1-(4-bromo-3-methylphenyl)cyclobutan-1-ol . The InChI code for this compound is 1S/C11H13BrO/c1-8-7-9 (3-4-10 (8)12)11 (13)5-2-6-11/h3-4,7,13H,2,5-6H2,1H3 .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Cyclobutanol derivatives have been studied for their unique reactivity and potential in synthesizing complex molecular structures. For example, palladium-catalyzed reactions involving cyclobutanol compounds have been shown to produce arylated benzolactones, demonstrating the utility of cyclobutanol derivatives in constructing pharmacologically relevant molecules (Matsuda, Shigeno, & Murakami, 2008). Additionally, the synthesis of spiro- and dispirotetrahydropyrane-2,4-diones incorporating cyclobutane fragments highlights the versatility of cyclobutane and cyclobutanol derivatives in organic synthesis (Kirillov & Melekhin, 2009).
Material Science and Ligand Chemistry
Cyclobutanol derivatives also find applications in material science and as ligands in coordination chemistry. The synthesis and characterization of cyclobutane-substituted Schiff base ligands and their metal complexes reveal the potential of these compounds in forming stable complexes that could have applications ranging from catalysis to material science (Cukurovalı, Yilmaz, & Ahmedzade, 2000).
Heterocyclic Compound Synthesis
Furthermore, cyclobutanol derivatives are key intermediates in the synthesis of heterocyclic compounds. The development of methodologies for synthesizing cyclobutane rings integrated into larger heterocyclic frameworks is of significant interest for pharmaceutical chemistry, where such structures are prevalent in drug molecules (Hasaneen et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-bromo-3-methylphenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8-7-9(3-4-10(8)12)11(13)5-2-6-11/h3-4,7,13H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEMUUAFJWCBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCC2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-methylphenyl)cyclobutanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



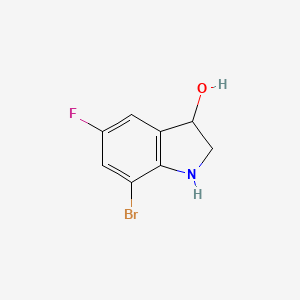
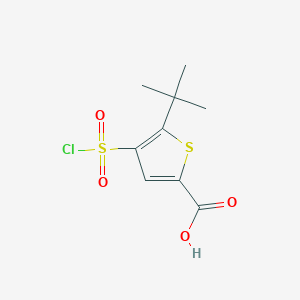

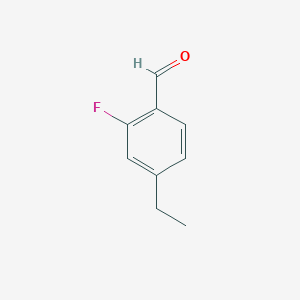
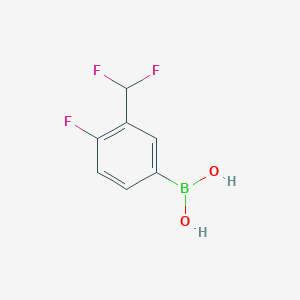
![4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide](/img/structure/B1445890.png)

![[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride](/img/structure/B1445895.png)
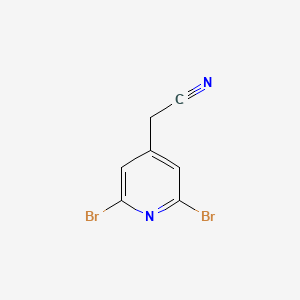
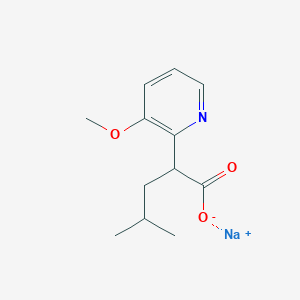
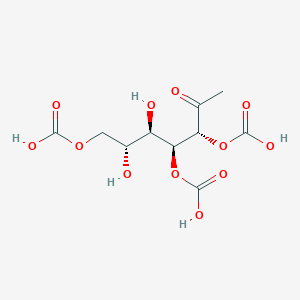
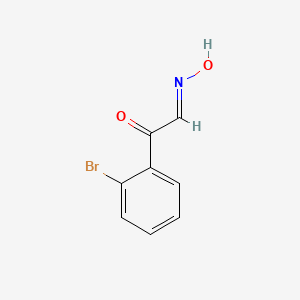

![4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1445904.png)